2,3-Dihydro-1-benzofuran-5,7-diol
Description
Properties
Molecular Formula |
C8H8O3 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2,3-dihydro-1-benzofuran-5,7-diol |
InChI |
InChI=1S/C8H8O3/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4,9-10H,1-2H2 |
InChI Key |
FKEDIFUHQXNRGG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2O)O |
Origin of Product |
United States |
Preparation Methods
Starting from Phenolic Precursors
The synthesis often begins with phenolic compounds such as pyrogallol or substituted phenols, which serve as the core aromatic substrates. The key steps include:
- Protection and Activation: Phenols are sometimes converted into their triacetates or other derivatives to facilitate subsequent transformations.
- Formation of Benzofuran Ring: The benzofuran core is constructed via cyclization reactions, often catalyzed by palladium or other transition metals, involving coupling of phenolic hydroxyl groups with suitable halides or alkynes.
Cyclization and Cross-Coupling Reactions
- Palladium-Catalyzed Tandem Cyclization/Cross-Coupling: Phenolic derivatives such as methyl 4-hydroxy-3-iodobenzoate undergo palladium-catalyzed reactions with alkene or alkyne partners to form benzofuran rings.
- Saponification and Hydrolysis: Ester groups are hydrolyzed to carboxylic acids, which can be further functionalized.
Hydroxylation and Functional Group Modifications
- Hydroxylation at Specific Positions: Hydroxyl groups are introduced via electrophilic aromatic substitution, oxidation, or through hydrolysis of protected intermediates.
- Rearrangements and Alkylations: Fries rearrangement or alkylation steps are employed to modify substituents on the benzofuran ring, often using aluminum chloride or alkyl halides.
Specific Preparation Protocols from Patent Literature
Method Using Phenolate and Ethylene Chlorhydrin (CN105693666A)
This method involves:
- Reactants: Sodium phenate, ethylene chlorhydrin, copper chloride, and ferric chloride as catalysts.
- Process:
- Mixing phenolate with ethylene chlorhydrin under cooling.
- Refluxing with copper and ferric chlorides to form 2-phenoxy ethanol.
- Subsequent reaction with zinc chloride and manganese chloride to cyclize and form the benzofuran core.
- Final distillation at 88–90°C yields 2,3-Dihydro-1-benzofuran-5,7-diol .
Synthesis from Phenolic Precursors (EP0094769B1)
- Starting Material: 3-bromo-2-methylpropene derivatives coupled with phenols.
- Reaction Conditions:
- Potassium carbonate-mediated coupling.
- Palladium-catalyzed cyclization to form benzofuran.
- Hydroxylation and oxidation steps to introduce diol functionalities at positions 5 and 7.
Electrochemical Methods
Recent advancements include electrochemical synthesis:
- Electrooxidation of Catechols: Using cyclic voltammetry and controlled-potential coulometry, catechols undergo oxidation to quinones, which then participate in Michael addition reactions with nucleophiles like dimedone, leading to benzofuran derivatives.
- Electrosynthesis in Microreactors: Microreactor systems facilitate regioselective hydroxylation and cyclization, providing a green and efficient route to the diol compounds.
Data Table Summarizing Key Preparation Parameters
| Method | Starting Material | Key Reagents | Catalysts | Reaction Conditions | Yield | Notes |
|---|---|---|---|---|---|---|
| Patent CN105693666A | Sodium phenate + Ethylene chlorhydrin | Zinc chloride, Manganous chloride | Copper chloride, Ferric chloride | Reflux at 200–220°C | ~70–80% | Green synthesis, high selectivity |
| Patent EP0094769B1 | Phenols + Alkyl halides | Palladium catalyst | Pd/C | Reflux, hydrolysis | Variable | Well-established, multi-step |
| Electrochemical | Catechols | Dimedone | Carbon electrodes | Controlled potential at room temp | Moderate | Green, scalable |
Research Findings and Optimization Strategies
- Catalyst Choice: Transition metals like palladium, copper, and zinc are effective for cyclization and hydroxylation.
- Reaction Temperature: Elevated temperatures (~200°C) favor cyclization, but electrochemical methods operate efficiently at ambient conditions.
- Selectivity: Protecting groups and specific catalysts help target hydroxylation at positions 5 and 7.
- Yield Enhancement: Use of microwave irradiation or microreactor technology can improve yields and reduce reaction times.
Notes on Functionalization and Derivative Formation
- Hydroxyl groups at positions 5 and 7 are introduced via oxidation or hydroxylation steps.
- Substituents on the benzofuran core can be added through electrophilic substitution, alkylation, or cross-coupling reactions, tailoring biological activity.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1-benzofuran-5,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
The applications of 2,3-dihydro-1-benzofuran-5,7-diol are not explicitly detailed in the provided search results. However, the search results do provide information on benzofurans, their derivatives, and related compounds, which can be used to infer potential applications of this compound.
About Benzofurans and Their Derivatives
Benzofurans and their derivatives are a group of heterocyclic compounds with diverse biological activities, making them important in medicinal chemistry . These compounds have demonstrated potential as antimicrobial agents, cancer chemo-preventive agents, and in cancer therapy to sensitize tumor cells . They also play a vital role in HIV treatment and exhibit anti-viral, anti-microbial, anti-fungal, and anti-allergic activities .
Known Applications and Activities
Benzofuran derivatives have a wide range of applications and activities:
- Antimicrobial Agents: Benzofuran derivatives are used as a pharmacophore in designing antimicrobial agents effective against clinically approved targets . Some derivatives have shown excellent antimicrobial activity against various organisms .
- Treatment of Skin Diseases: Some benzofuran derivatives, like psoralen and 8-methoxypsoralen, are used in treating skin diseases like cancer or psoriasis .
- Enzyme Inhibition: Benzofurans can act as enzyme inhibitors . For example, 3-(2-hydroxy-4-methoxyphenyl)benzofuran-6-ol specifically inhibits 5-lipoxygenase .
- Anti-inflammatory Activities: Benzofurans modulate the regulation of anti-inflammatory activities .
Synthesis of 2,3-dihydro-7-benzofuranols
2,3-Dihydro-7-benzofuranols can be created from 1,3-benzodioxoles via thermal rearrangement in the presence of a catalyst . These compounds are known intermediates in the preparation of benzofuranyl carbamate insecticides . A more direct route involves thermally rearranging a corresponding 2-substituted-1,3-benzodioxole . For example, 2-isopropyl-1,3-benzodioxole is thermally rearranged to form 2,3-dihydro-2,2-dimethyl-7-benzofuranol in the presence of an acid catalyst at a temperature above 135° C .
Specific Information on this compound
One search result lists a similar compound, 3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol . Another lists 3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl- . And another lists 2,3-Dihydro-1-benzofuran-2-carboxylic acid . These compounds' listings may provide a starting point for finding more information on the target compound.
Potential areas for further research:
- Antimicrobial Applications: Investigate the antimicrobial activity of this compound against a panel of microorganisms.
- Anti-inflammatory Properties: Examine the potential of this compound to modulate inflammatory responses and its effects on key inflammatory mediators.
- Enzyme Inhibition: Screen this compound for its ability to inhibit various enzymes relevant to different diseases.
- Anticancer Potential: Evaluate the anticancer activity of this compound against different cancer cell lines and explore its mechanisms of action.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1-benzofuran-5,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its biological activity by participating in hydrogen bonding and redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Natural Product Analogs: Dihydrophenanthrene Derivatives
Compounds such as 2-methoxy-9,10-dihydrophenanthrene-4,5-diol (, compound 65) and 4-methoxy-9,10-dihydrophenanthrene-2,7-diol (compound 67) share key features with 2,3-Dihydro-1-benzofuran-5,7-diol:
- Structural Similarities :
- Both feature fused aromatic/hydrogenated rings (dihydrophenanthrene vs. dihydrobenzofuran).
- Diol groups at adjacent or symmetrical positions (e.g., 4,5- or 2,7-diols in phenanthrenes vs. 5,7-diols in benzofuran).
- Phenanthrene derivatives are often isolated from medicinal plants (e.g., Gymnadenia conopsea) and linked to anti-inflammatory or neuroprotective effects, whereas the benzofuran diol’s bioactivity remains speculative without direct data .
Comparative Data Table
Research Findings and Implications
- Natural vs. Synthetic Context :
- Structure-Activity Relationships :
- Methoxy groups in phenanthrenes enhance lipid solubility, while diols in benzofurans may improve solubility for drug delivery applications.
- Dimethyl and carbamate groups in pesticidal benzofurans are critical for enzyme inhibition but introduce mammalian toxicity risks .
Biological Activity
2,3-Dihydro-1-benzofuran-5,7-diol is a compound within the benzofuran family, characterized by its fused benzene and furan ring structure. Its molecular formula is CHO, with a molecular weight of 182.18 g/mol. The compound contains two hydroxyl groups at the 5 and 7 positions, which significantly contribute to its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Synthesis
The synthesis of this compound typically involves dehydrative cyclization reactions from o-hydroxyacetophenones under basic conditions. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Preliminary studies have shown that it can inhibit certain cancer cell lines effectively. For instance, it has been noted to induce apoptosis in various cancer cell types through mechanisms that may involve the modulation of signaling pathways associated with cell survival and proliferation .
Table 1: Summary of Anticancer Studies on this compound
| Study Reference | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 12.4 | Induction of apoptosis | |
| A2780 | 15.0 | Inhibition of NF-κB activation |
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against various pathogens. Its effectiveness against fungal strains has been particularly noted, suggesting potential applications in antifungal therapies. The mechanism appears to involve disruption of fungal cell wall synthesis.
Table 2: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 32 µg/mL | |
| Aspergillus niger | 16 µg/mL |
Neuroprotective Effects
In addition to its anticancer and antimicrobial properties, studies have indicated that this compound may offer neuroprotective effects. It has been shown to inhibit lipid peroxidation in vitro and ex vivo, suggesting its potential as an antioxidant agent that could protect neuronal cells from oxidative stress .
Case Studies
A notable case study involved the administration of the compound in a mouse model subjected to oxidative stress conditions. The results demonstrated a significant reduction in markers of oxidative damage in the brain tissue compared to control groups . This supports its potential application in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
